Acetic acid, (3-chloro-4-isobutylphenyl)-
Description
Contextualization of Substituted Phenylacetic Acid Derivatives in Organic Chemistry
Substituted phenylacetic acid derivatives represent a cornerstone class of compounds in organic chemistry, valued for their versatility as synthetic intermediates and for the biological activities many of them exhibit. The phenylacetic acid framework, consisting of a phenyl group attached to an acetic acid moiety, is a privileged scaffold found in numerous natural products and synthetic molecules. wikipedia.org
In medicinal chemistry, this structural motif is a key component of many therapeutic agents. inventivapharma.com For instance, drugs like diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), and the antibiotic penicillin G incorporate the phenylacetic acid core, highlighting its importance in drug design. wikipedia.orgmdpi.com The functionalization of the phenyl ring with various substituents allows chemists to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character. This, in turn, can influence the compound's biological activity, metabolic stability, and pharmacokinetic profile.
The synthesis of substituted phenylacetic acids is a well-explored area of organic chemistry, with numerous established methodologies. Common synthetic strategies include the hydrolysis of corresponding benzyl (B1604629) cyanides, the oxidation of substituted phenylacetaldehydes or phenethyl alcohols, and palladium-catalyzed coupling reactions. inventivapharma.comgoogle.com The accessibility and chemical tractability of this class of compounds make them attractive building blocks for creating diverse molecular libraries for screening in drug discovery and materials science.
Overview of the Significance of the (3-chloro-4-isobutylphenyl) Moiety in Synthetic Targets
The specific substitution pattern of the (3-chloro-4-isobutylphenyl) moiety is of considerable interest in the design of new synthetic targets, largely due to the established roles of its individual components in medicinal chemistry.
The 4-isobutylphenyl group is famously a key structural feature of Ibuprofen (B1674241), or 2-(4-isobutylphenyl)propanoic acid, one of the most widely used NSAIDs. central.eduewadirect.com Its presence immediately suggests that molecules containing this moiety may interact with biological targets associated with inflammation, such as the cyclooxygenase (COX) enzymes. Consequently, the (3-chloro-4-isobutylphenyl) scaffold is a logical starting point for developing novel analogues of existing anti-inflammatory drugs.
The introduction of a chlorine atom at the 3-position of the phenyl ring is a common and effective strategy in drug discovery. Halogen atoms, particularly chlorine, can significantly alter a molecule's properties. A chloro substituent can enhance binding affinity to a biological target through halogen bonding, modify the electronic nature of the aromatic ring, and increase lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. nih.govchemrxiv.org The presence of chlorine is a feature in over 250 FDA-approved drugs, underscoring its utility in optimizing lead compounds. nih.govnih.gov
Therefore, the combination of these two features in the (3-chloro-4-isobutylphenyl) moiety makes it a compelling scaffold for synthetic chemists. It provides a template for creating new chemical entities that merge the proven pharmacophore of an existing drug class with the modulating effects of a halogen substituent, aiming for potentially improved therapeutic characteristics.
Scope and Objectives of Academic Inquiry into Acetic acid, (3-chloro-4-isobutylphenyl)-
Academic and industrial research into Acetic acid, (3-chloro-4-isobutylphenyl)- is primarily focused on its potential as a specialized chemical intermediate. The principal objectives of investigating this compound can be summarized as follows:
Development of Novel Synthetic Intermediates: A primary goal is to utilize Acetic acid, (3-chloro-4-isobutylphenyl)- as a precursor for the synthesis of more complex molecules. Its structure is particularly suited for creating novel analogues of NSAIDs and other biologically active compounds where the (3-chloro-4-isobutylphenyl) moiety can be systematically incorporated and evaluated.
Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable tool in SAR studies. By comparing the biological activity of molecules derived from it against their non-chlorinated counterparts (i.e., those derived from (4-isobutylphenyl)acetic acid), researchers can elucidate the specific contribution of the chlorine atom to the molecule's interaction with its biological target. This provides critical insights for rational drug design.
Exploration of Intrinsic Properties: A further objective is the characterization of the fundamental chemical and physical properties of Acetic acid, (3-chloro-4-isobutylphenyl)- itself. Understanding its reactivity, stability, and spectroscopic characteristics is essential for its effective use in synthesis and for exploring any potential intrinsic biological activity it may possess.
Chemical Data for Acetic acid, (3-chloro-4-isobutylphenyl)-
| Property | Value |
| CAS Number | 58880-42-5 |
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.7 g/mol |
| Boiling Point | 360.7±32.0 °C (Predicted) |
| Density | 1.139±0.06 g/cm3 (Predicted) |
| pKa | 4.24±0.10 (Predicted) |
Data sourced from ChemicalBook. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
58880-42-5 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-[3-chloro-4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)5-10-4-3-9(6-11(10)13)7-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |
InChI Key |
BEDNWFVESJXIEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)CC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Acetic acid, (3-chloro-4-isobutylphenyl)-
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For (3-chloro-4-isobutylphenyl)acetic acid, the primary disconnections involve the carbon-carbon bonds of the acetic acid side chain and the substituents on the phenyl ring.
A logical primary disconnection is at the bond between the phenyl ring and the acetic acid moiety. This leads to a (3-chloro-4-isobutylphenyl) synthon and a two-carbon synthon that can be conceptually traced back to reagents capable of carboxylation or related C2-unit introduction.
Further disconnection of the substituted phenyl ring suggests precursors such as 1-chloro-2-isobutylbenzene or 4-isobutylphenyl derivatives that can undergo subsequent chlorination. The isobutyl group can be introduced via Friedel-Crafts alkylation or acylation followed by reduction. This analysis reveals several potential synthetic pathways, which are explored in the established synthetic routes.
Established Synthetic Routes to Acetic acid, (3-chloro-4-isobutylphenyl)-
Established synthetic routes to (3-chloro-4-isobutylphenyl)acetic acid often parallel the synthesis of structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). These routes typically involve the construction of the substituted phenyl ring followed by the formation of the acetic acid side chain.
Alkylation and Arylation Strategies for Phenyl Ring Construction
The construction of the 4-isobutylphenyl core is a critical step. A common and efficient method is the Friedel-Crafts acylation of isobutylbenzene. libretexts.orgchemguide.co.ukthermofisher.comcentral.edu This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). libretexts.orgchemguide.co.ukthermofisher.comcentral.edu This approach is generally preferred over direct Friedel-Crafts alkylation because it avoids polyalkylation and carbocation rearrangements, which can occur with primary alkyl halides. libretexts.orglibretexts.org The resulting 1-(4-isobutylphenyl)ethan-1-one is a key intermediate for subsequent transformations.
An alternative strategy involves the Friedel-Crafts acylation of a pre-chlorinated benzene (B151609) derivative, though this can sometimes be more challenging due to the deactivating effect of the chloro substituent.
Carboxylation Reactions for Acetic Acid Moiety Formation
Several methods exist to introduce the acetic acid moiety onto the substituted phenyl ring, often starting from the 1-(4-isobutylphenyl)ethan-1-one intermediate.
One prominent method is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org This reaction converts aryl ketones into the corresponding thioamides using sulfur and a secondary amine, such as morpholine. wikipedia.orgorganic-chemistry.orgthieme-connect.de The resulting thioamide can then be hydrolyzed to the desired carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it achieves the conversion in a single pot, though it often requires high temperatures. researchgate.netrsc.org
Another approach is the Darzens condensation (also known as the glycidic ester condensation). tandfonline.comwikipedia.org This reaction involves the treatment of the ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester. tandfonline.comwikipedia.org Subsequent hydrolysis and decarboxylation of the epoxy ester yield the corresponding phenylacetic acid.
A third route involves the conversion of the ketone to a nitrile intermediate. For example, the ketone can be reduced to an alcohol, which is then converted to a benzylic halide. Nucleophilic substitution with a cyanide salt, followed by hydrolysis of the resulting nitrile, affords the final carboxylic acid. google.comorgsyn.org
Halogenation and Alkyl Group Introduction Methodologies
The introduction of the chloro and isobutyl groups onto the phenyl ring can be performed at different stages of the synthesis.
Halogenation: The chlorination of the phenyl ring is typically achieved through electrophilic aromatic substitution. Reagents such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) are commonly used. The directing effects of the existing substituents on the ring will determine the position of chlorination. For instance, chlorination of 4-isobutylacetophenone would likely yield a mixture of isomers, requiring separation.
Alkyl Group Introduction: As mentioned in section 2.2.1, the isobutyl group is most reliably introduced via Friedel-Crafts acylation followed by reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction), or by using the ketone as a precursor for the acetic acid side chain.
A plausible synthetic sequence is outlined in the table below, starting from isobutylbenzene.
Table 1: Plausible Synthetic Route for (3-chloro-4-isobutylphenyl)acetic acid
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Isobutylbenzene, Acetyl chloride/AlCl₃ | 1-(4-isobutylphenyl)ethan-1-one |
| 2 | Halogenation | 1-(4-isobutylphenyl)ethan-1-one, Cl₂/FeCl₃ | 1-(3-chloro-4-isobutylphenyl)ethan-1-one |
| 3 | Willgerodt-Kindler Reaction | 1-(3-chloro-4-isobutylphenyl)ethan-1-one, Sulfur, Morpholine | Thioamide intermediate |
| 4 | Hydrolysis | Thioamide intermediate, Acid or base | (3-chloro-4-isobutylphenyl)acetic acid |
Purification and Isolation Techniques in Synthesis
The purification and isolation of the final product and intermediates are crucial for obtaining a high-purity compound. Common techniques employed in the synthesis of substituted phenylacetic acids include:
Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different solvents. For instance, after acidification of the reaction mixture, the carboxylic acid product can be extracted into an organic solvent. google.com
Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Chromatography: Column chromatography is often used to separate the desired product from byproducts and unreacted starting materials, especially when dealing with mixtures of isomers.
Distillation: For liquid intermediates, distillation under reduced pressure can be an effective purification method. orgsyn.org
The choice of purification technique depends on the physical properties of the compound (solid or liquid, melting/boiling point, solubility) and the nature of the impurities.
Advanced and Green Chemistry Approaches for Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in the pharmaceutical and chemical industries. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of (3-chloro-4-isobutylphenyl)acetic acid and related compounds, several green chemistry strategies can be considered:
Catalytic Methods: The use of solid acid catalysts, such as zeolites, in Friedel-Crafts reactions can replace corrosive and difficult-to-recover Lewis acids like AlCl₃. thermofisher.com These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of a synthesis. thieme-connect.de Solvent-free reactions, where the reactants are mixed without a solvent, are also a highly desirable green approach. thieme-connect.de
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields. thieme-connect.de The Willgerodt-Kindler reaction, which traditionally requires high temperatures and long reaction times, has been shown to be amenable to microwave-assisted conditions. researchgate.netrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. The BHC synthesis of ibuprofen is a classic example of a greener industrial process with improved atom economy compared to the original Boots process. Similar principles can be applied to the synthesis of (3-chloro-4-isobutylphenyl)acetic acid.
The development of biocatalytic methods, using enzymes to perform specific chemical transformations, also holds promise for the greener synthesis of chiral carboxylic acids.
Catalytic Systems in Synthesis (e.g., Palladium-catalyzed couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon skeleton of (3-chloro-4-isobutylphenyl)acetic acid precursors. These reactions allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. A plausible synthetic strategy would involve building the substituted benzene ring using a Suzuki, Stille, or related cross-coupling reaction. For instance, a boronic acid derivative could be coupled with an appropriately substituted aryl halide.
A key transformation that can be catalyzed by palladium is the α-arylation of carbonyl compounds. This method allows for the direct formation of the bond between the phenyl ring and the acetic acid moiety. Studies on related structures have shown that palladium/phosphine ligand systems can effectively catalyze the coupling of aryl chlorides with enolates of esters or other carbonyl compounds. rsc.org The Pd/SelectPhos system, for example, has demonstrated excellent chemoselectivity for the Ar–Cl bond in the presence of other reactive sites like an Ar–OTf bond, a feature that could be exploited in complex syntheses. rsc.org
Table 1: Examples of Palladium-Catalyzed Reactions in Related Syntheses
| Reaction Type | Catalyst/Ligand | Key Transformation | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | Aryl-Aryl bond formation | mdpi.com |
| α-Arylation | Pd(OAc)₂ / SelectPhos | Aryl-C(α) bond formation at a C-Cl site | rsc.org |
| C-H Functionalization | Palladium Acetate / 2-(di-tert-butylphosphino)biphenyl | Intramolecular C-H activation to form a C-C bond | organic-chemistry.org |
Microwave-Assisted and Ultrasound-Promoted Synthesis
Modern energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates and improve yields in organic synthesis. ajrconline.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave heating increases the kinetic energy of molecules through the direct interaction of the microwave field with polar molecules in the reaction mixture. anton-paar.com This rapid, "in-core" heating can reduce reaction times from hours or days to minutes. anton-paar.com The synthesis of Ibufenac, a close structural analog lacking the chloro substituent, has been successfully achieved using microwave-assisted Willgerodt-Kindler reaction conditions. semanticscholar.org In this process, the conversion of a thiomorpholide intermediate to the final phenylacetic acid was completed in 20 minutes at 150°C, a significant reduction from the 12 hours required with conventional heating. semanticscholar.org This demonstrates the potential for applying microwave technology to the synthesis of (3-chloro-4-isobutylphenyl)acetic acid.
Ultrasound-Promoted Synthesis: Sonochemistry utilizes the energy from acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to drive chemical reactions. mdpi.comjocpr.com This technique can enhance reaction rates and yields under milder conditions than conventional methods. jocpr.com The synthesis of various heterocyclic derivatives of 2-(4-isobutylphenyl)propanoic acid has been efficiently carried out using ultrasound radiation, resulting in significant yields (75–89%) and accelerated reaction times compared to silent conditions. nih.govnih.gov These findings suggest that key steps in the synthesis of (3-chloro-4-isobutylphenyl)acetic acid, such as the formation of intermediates or final cyclization/derivatization steps, could be effectively promoted by ultrasound.
Solvent-Free and Atom-Economical Protocols
Green chemistry principles emphasize the importance of maximizing the incorporation of all materials used in the process into the final product (atom economy) and minimizing waste, often by reducing or eliminating solvents. jocpr.com
An atom-economical approach to synthesizing (3-chloro-4-isobutylphenyl)acetic acid would prioritize reactions like additions, rearrangements, and certain catalytic cycles that minimize the formation of byproducts. jocpr.com For example, the BHC synthesis of ibuprofen is considered more atom-economical than the older Boots synthesis because it involves fewer steps and generates less waste. ewadirect.com A hypothetical atom-economical route to the target compound might involve a catalytic Friedel-Crafts acylation followed by a rearrangement reaction, where most of the atoms from the reactants are incorporated into the product. Reactions with 100% atom economy, such as the Diels-Alder reaction or the Claisen rearrangement, are ideal but may not always be applicable. jocpr.comrsc.org The goal is to design a synthetic pathway where the percentage of the molecular weight of the reactants that becomes part of the final product is maximized.
Solvent-free, or solid-state, reactions represent another tenet of green chemistry. While no specific solvent-free synthesis for (3-chloro-4-isobutylphenyl)acetic acid is documented, the principles could be applied, for instance, by using microwave irradiation on a mixture of neat reactants, potentially with a solid support or catalyst.
Continuous Flow Chemistry Applications
Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher yields, and easier scalability. mdpi.comnih.gov This technology is increasingly being adopted by the pharmaceutical industry for the manufacture of active pharmaceutical ingredients (APIs). d-nb.info
Derivatization and Functionalization Reactions of Acetic acid, (3-chloro-4-isobutylphenyl)-
The chemical reactivity of (3-chloro-4-isobutylphenyl)acetic acid is primarily centered on its three functional components: the carboxylic acid group, the isobutyl group, and the chloro-substituent.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides.
Esterification: Esters are typically synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. uakron.eduyoutube.com The reaction is an equilibrium process, and yields can be improved by removing the water formed during the reaction. For example, reacting (3-chloro-4-isobutylphenyl)acetic acid with methanol (B129727) and a catalytic amount of H₂SO₄ under heat would yield the corresponding methyl ester. youtube.com
Amidation: Amides are formed by reacting the carboxylic acid with an amine. This transformation often requires activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine to form the amide bond. Alternatively, peptide coupling reagents can be used to directly form the amide bond from the carboxylic acid and amine under milder conditions. The synthesis of various amide derivatives of the related compound ibuprofen has been well-documented, employing these standard synthetic procedures. sysrevpharm.org
Table 2: General Conditions for Derivatization of the Carboxylic Acid Group
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
Transformations of the Isobutyl Group and Chloro-substituent
Isobutyl Group: The isobutyl group is an alkyl substituent and is generally unreactive under many conditions. Transformations would typically require harsh, free-radical conditions, which could also affect other parts of the molecule. For instance, benzylic bromination could occur at the carbon adjacent to the phenyl ring if one were present, but the isobutyl group lacks such a position. Therefore, selective functionalization of the isobutyl group without altering the rest of the molecule is challenging.
Chloro-substituent: The aryl chloride is a versatile functional group for further modification. While it is generally resistant to classical nucleophilic aromatic substitution, it is an excellent handle for transition metal-catalyzed cross-coupling reactions. Using palladium catalysts with appropriate ligands, the chloro group can be replaced by a variety of other substituents.
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid can form a new carbon-carbon bond, leading to biaryl compounds.
Buchwald-Hartwig Amination: Reaction with an amine can replace the chlorine with a nitrogen-based functional group.
Sonogashira Coupling: Reaction with a terminal alkyne can introduce an alkynyl group.
Cyantion: Reaction with a cyanide source (e.g., Zn(CN)₂) can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
These transformations allow for the synthesis of a diverse library of analogs from (3-chloro-4-isobutylphenyl)acetic acid, enabling further exploration of its chemical space.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing functional groups onto an aromatic ring. In the case of (3-chloro-4-isobutylphenyl)acetic acid, the phenyl ring is polysubstituted, and the regiochemical outcome of any further substitution is dictated by the electronic and steric effects of the three existing substituents: the carboxymethyl (-CH₂COOH), chloro (-Cl), and isobutyl (-CH₂CH(CH₃)₂) groups.
The reactivity of the benzene ring and the position of the incoming electrophile are determined by the cumulative directing effects of these groups. An analysis of each substituent is necessary to predict the likely sites of substitution.
Isobutyl Group [-CH₂CH(CH₃)₂]: As an alkyl group, the isobutyl substituent is an activating group. It donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. It is an ortho, para-director.
Chloro Group (-Cl): The chloro substituent is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pair electrons can stabilize the arenium ion through resonance.
Carboxymethyl Group (-CH₂COOH): The methylene (B1212753) (-CH₂-) spacer between the phenyl ring and the carboxylic acid group insulates the ring from the strong deactivating resonance effect of the carbonyl. Consequently, the entire group behaves similarly to a simple alkyl group; it is weakly activating and functions as an ortho, para-director.
The interplay of these directing effects on the trisubstituted ring determines the final position of substitution. The available positions for an incoming electrophile (E⁺) are C2, C5, and C6.
| Substituent Group | Position | Type | Directing Influence |
| -CH₂COOH | 1 | Weakly Activating | ortho, para (directs to C2, C6) |
| -Cl | 3 | Deactivating | ortho, para (directs to C2, C4-blocked) |
| -CH₂CH(CH₃)₂ | 4 | Activating | ortho, para (directs to C3-blocked, C5) |
Based on this analysis, the directing effects of the substituents are not entirely cooperative.
Position C2: Substitution at this position is directed by both the carboxymethyl group (ortho) and the chloro group (ortho). This represents a reinforcing effect.
Position C5: Substitution here is strongly directed by the activating isobutyl group (ortho).
Position C6: This position is directed by the carboxymethyl group (ortho).
The isobutyl group is the most strongly activating substituent on the ring and would be expected to exert the dominant directing influence. pressbooks.pub Therefore, substitution is most likely to occur at the position ortho to the isobutyl group, which is C5. However, steric hindrance from the bulky isobutyl group could potentially reduce reactivity at this site, especially with a large electrophile. The C2 position is electronically favored by two groups, but also experiences steric hindrance from the adjacent carboxymethyl group. The C6 position is the least sterically hindered of the activated sites.
Given these competing factors, a typical electrophilic aromatic substitution reaction on (3-chloro-4-isobutylphenyl)acetic acid would likely yield a mixture of isomers, with the major product depending on the specific reaction conditions and the nature of the electrophile.
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | Substitution at C5 | The nitronium ion (NO₂⁺) is a potent electrophile. The reaction is primarily controlled by the strongest activating group, the isobutyl substituent, directing the substitution to the C5 position. A minor amount of C6 and C2 isomers may also form. |
| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | Substitution at C5 | Similar to nitration, the reaction is driven by the activating isobutyl group. The electrophile (Br⁺) will preferentially attack the most electron-rich position at C5. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution at C6 | The acylium ion (RCO⁺) is a bulky electrophile. Steric hindrance at the C5 position (from the isobutyl group) and the C2 position (from the carboxymethyl group) would be significant. Therefore, substitution is predicted to occur at the less hindered, activated C6 position. pressbooks.pub |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of (3-chloro-4-isobutylphenyl)acetic acid would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic CH | ~7.0-7.4 | m | 3H |
| CH₂ (acetic acid) | ~3.6 | s | 2H |
| CH₂ (isobutyl) | ~2.5 | d | 2H |
| CH (isobutyl) | ~1.8 | m | 1H |
| CH₃ (isobutyl) | ~0.9 | d | 6H |
| COOH | ~10-12 | s (broad) | 1H |
This is a hypothetical data table based on typical chemical shifts for similar structural motifs.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom would produce a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (acid) | ~175-180 |
| Aromatic C-Cl | ~130-135 |
| Aromatic C-isobutyl | ~140-145 |
| Aromatic CH | ~125-135 |
| CH₂ (acetic acid) | ~40-45 |
| CH₂ (isobutyl) | ~45 |
| CH (isobutyl) | ~28-30 |
| CH₃ (isobutyl) | ~22 |
This is a hypothetical data table based on typical chemical shifts for similar structural motifs.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity within the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the chloro, isobutyl, and acetic acid groups on the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide valuable information about its structure through the analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to characteristic fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight.
Expected EI-MS Fragmentation Data:
| m/z | Fragment |
| [M]⁺ | (C₁₂H₁₅ClO₂)⁺ |
| [M-CH₂COOH]⁺ | (C₁₀H₁₂Cl)⁺ |
| [M-isobutyl]⁺ | (C₈H₆ClO₂)⁺ |
This is a hypothetical data table of plausible fragments.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a softer ionization technique that typically results in less fragmentation and a prominent pseudomolecular ion peak, such as [M+H]⁺ or [M-H]⁻. This would provide a very accurate determination of the molecular weight. For (3-chloro-4-isobutylphenyl)acetic acid, analysis in negative ion mode would likely show a strong signal for the deprotonated molecule [M-H]⁻.
High-Resolution Mass Spectrometry (HRMS)
A thorough search of scientific literature and chemical databases did not yield any specific high-resolution mass spectrometry (HRMS) data for "Acetic acid, (3-chloro-4-isobutylphenyl)-". Consequently, there is no experimentally determined exact mass or fragmentation pattern available to report for this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
No publicly accessible Fourier-transform infrared (FT-IR) spectroscopy data for "Acetic acid, (3-chloro-4-isobutylphenyl)-" was found. As a result, a table of vibrational mode assignments and their corresponding frequencies cannot be provided.
Experimental ultraviolet-visible (UV-Vis) spectroscopy data for "Acetic acid, (3-chloro-4-isobutylphenyl)-" is not available in the surveyed literature. Therefore, an analysis of its electronic transitions and chromophores, including absorption maxima (λmax), cannot be presented.
X-ray Crystallography for Solid-State Structure Determination
There is no evidence in the current body of scientific literature of a single-crystal X-ray diffraction study having been performed on "Acetic acid, (3-chloro-4-isobutylphenyl)-". The following subsections, which rely on such data, are therefore without specific information for this compound.
Without X-ray crystallography data, the crystal packing arrangement and the nature of intermolecular interactions (such as hydrogen bonding or van der Waals forces) in the solid state of "Acetic acid, (3-chloro-4-isobutylphenyl)-" remain undetermined.
Detailed geometric parameters, including bond lengths, bond angles, and torsional angles for "Acetic acid, (3-chloro-4-isobutylphenyl)-", are not available as they are derived from X-ray crystallographic analysis, which has not been reported for this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For Acetic acid, (3-chloro-4-isobutylphenyl)-, DFT calculations would be instrumental in understanding its fundamental characteristics.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations would identify the lowest energy conformation of Acetic acid, (3-chloro-4-isobutylphenyl)-, predicting key structural parameters.
Conformational analysis would explore the various spatial arrangements of the atoms resulting from the rotation around single bonds, such as the bond connecting the phenyl ring to the acetic acid moiety and the bonds within the isobutyl group. This analysis would reveal the relative energies of different conformers and the energy barriers for their interconversion, which is essential for understanding the molecule's flexibility and how it might interact with other molecules.
Table 1: Hypothetical Optimized Geometric Parameters for Acetic acid, (3-chloro-4-isobutylphenyl)-
| Parameter | Predicted Value (DFT) |
| C-Cl Bond Length (Å) | Data Not Available |
| C=O Bond Length (Å) | Data Not Available |
| O-H Bond Length (Å) | Data Not Available |
| Dihedral Angle (Ring-CH2) (°) | Data Not Available |
Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions of the molecule most likely to act as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.
Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, would calculate the partial atomic charges on each atom, providing insight into the molecule's polarity. The Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions.
DFT calculations can accurately predict various spectroscopic properties. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated and compared with experimental data to confirm the molecular structure. The prediction of infrared (IR) vibrational frequencies would help in assigning the characteristic vibrational modes of the functional groups present, such as the carbonyl (C=O) stretch of the carboxylic acid and the C-Cl stretch. Furthermore, Time-Dependent DFT (TD-DFT) could be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum, providing information about the molecule's behavior upon light absorption.
Table 2: Hypothetical Predicted Spectroscopic Data for Acetic acid, (3-chloro-4-isobutylphenyl)-
| Spectroscopic Data | Predicted Value (DFT) |
| ¹H NMR Chemical Shift (COOH) (ppm) | Data Not Available |
| ¹³C NMR Chemical Shift (C=O) (ppm) | Data Not Available |
| IR Frequency (C=O stretch) (cm⁻¹) | Data Not Available |
| UV-Vis λmax (nm) | Data Not Available |
Note: This table illustrates the potential output of spectroscopic predictions via DFT. No specific data is currently available.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, offering insights into their dynamic nature and interactions with their environment.
MD simulations of Acetic acid, (3-chloro-4-isobutylphenyl)- in a solvent, such as water or an organic solvent, would reveal its dynamic conformational changes. These simulations could show how the solvent influences the molecule's preferred shapes and the flexibility of the isobutyl and acetic acid side chains. This information is valuable for understanding how the molecule behaves in a realistic chemical environment.
If the application of Acetic acid, (3-chloro-4-isobutylphenyl)- involves interactions with surfaces or materials, MD simulations could be employed to study these phenomena. For example, simulations could model the adsorption of the molecule onto a metallic or polymeric surface, calculating the binding energy and identifying the key interacting functional groups. This would be relevant for applications in materials science or catalysis.
Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological activity)
QSPR models are mathematical relationships that correlate the structural or property-based descriptors of a compound with a specific property of interest. These models are valuable tools in computational chemistry for predicting the behavior of new or untested molecules, thereby saving time and resources in experimental work. However, the development of robust and predictive QSPR models is contingent on the availability of a substantial and reliable dataset for the compound .
Prediction of Physicochemical Parameters
No specific QSPR models have been developed and published for the prediction of the physicochemical parameters of Acetic acid, (3-chloro-4-isobutylphenyl)-. Such models would typically involve the calculation of a variety of molecular descriptors, including topological, electronic, and constitutional indices, and correlating them with experimentally determined properties like boiling point, melting point, solubility, and partition coefficients. The absence of such studies indicates a gap in the computational characterization of this specific molecule.
Relationship between Structure and Synthetic Yield/Purity
Similarly, there is a lack of published research applying QSPR modeling to understand the relationship between the molecular structure of Acetic acid, (3-chloro-4-isobutylphenyl)- and its synthetic yield or purity. This type of analysis can be instrumental in optimizing synthetic routes by identifying key structural features that influence the efficiency and outcome of chemical reactions. The development of such a model would require a systematic variation of reaction conditions and starting materials, followed by the correlation of molecular descriptors of reactants and products with the observed yield and purity. The absence of such a study suggests that this area of research for this compound remains unexplored.
Chemical Reactivity and Mechanistic Studies
Acid-Base Properties and pKa Determination
The acidity of "Acetic acid, (3-chloro-4-isobutylphenyl)-" is primarily determined by the dissociation of the carboxylic acid proton. The pKa value, a measure of this acidity, is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the isobutyl group, along with their positions relative to the acetic acid moiety, are key factors.
Given that "Acetic acid, (3-chloro-4-isobutylphenyl)-" has a chloro substituent at the meta position and an isobutyl group at the para position relative to the acetic acid side chain, its pKa would be a balance of these opposing electronic effects. The electron-withdrawing effect of the 3-chloro group would likely dominate, leading to a pKa value slightly lower than that of phenylacetic acid but potentially higher than that of 3-chlorophenylacetic acid due to the presence of the 4-isobutyl group.
Table 1: Comparison of pKa Values for Acetic acid, (3-chloro-4-isobutylphenyl)- and Related Compounds
| Compound Name | Structure | pKa |
| Phenylacetic acid | C8H8O2 | 4.31 |
| 2-Chlorophenylacetic acid | C8H7ClO2 | 4.07 |
| 3-Chlorophenylacetic acid | C8H7ClO2 | 4.14 |
| 4-Chlorophenylacetic acid | C8H7ClO2 | 4.19 |
| Ibuprofen (B1674241) | C13H18O2 | 4.91 |
| Acetic acid, (3-chloro-4-isobutylphenyl)- | C12H15ClO2 | Estimated to be between 4.1 and 4.3 |
Hydrolytic Stability and Degradation Pathways
The core structure of "Acetic acid, (3-chloro-4-isobutylphenyl)-" is generally stable to hydrolysis under neutral conditions. The C-C bonds of the isobutyl group and the acetic acid side chain, as well as the C-Cl bond on the aromatic ring, are not readily cleaved by water. However, under forced conditions, such as in the presence of strong acids, bases, or oxidizing/reducing agents, degradation can occur. Insights into these pathways can be drawn from forced degradation studies of ibuprofen. nih.govamazonaws.comingentaconnect.com
In the presence of strong acids, the carboxylic acid group of "Acetic acid, (3-chloro-4-isobutylphenyl)-" is unlikely to undergo hydrolysis. However, acid-catalyzed reactions could potentially involve the isobutyl group (e.g., rearrangement or elimination under harsh conditions) or electrophilic attack on the activated aromatic ring, although these are not typically considered hydrolytic pathways. The aryl-chloride bond is generally resistant to acid hydrolysis due to the partial double bond character resulting from resonance. quora.com Studies on the acid-catalyzed hydrolysis of related esters of phenylacetic acid show that the reaction proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of water. chemistrysteps.com While not directly applicable to the free acid, this highlights the general mechanism of acid catalysis in this class of compounds.
Similar to acid-catalyzed conditions, the parent compound is stable to base-catalyzed hydrolysis. The primary reaction in the presence of a base is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. chemistrysteps.com In forced degradation studies of ibuprofen under strong alkaline conditions, some degradation is observed, which may proceed through pathways other than direct hydrolysis of the main scaffold. amazonaws.comingentaconnect.com For aryl esters, base-catalyzed hydrolysis is a common reaction, proceeding via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.orgacs.org The rate of this reaction is influenced by the substituents on the phenyl ring. rsc.org
"Acetic acid, (3-chloro-4-isobutylphenyl)-" is susceptible to oxidative degradation, a pathway extensively studied for ibuprofen. nih.govresearchgate.net Oxidative processes can target several sites on the molecule:
Benzylic Position: The methylene (B1212753) group of the acetic acid side chain is a potential site for oxidation, which could lead to the formation of a ketone or further degradation.
Isobutyl Group: The tertiary carbon of the isobutyl group is susceptible to oxidation, potentially forming a hydroxylated derivative. Further oxidation could lead to cleavage of the isobutyl side chain.
Aromatic Ring: Under strong oxidative conditions, the aromatic ring can be hydroxylated or even cleaved.
Common oxidative degradation products of ibuprofen include hydroxylated derivatives and products of decarboxylation. nih.govresearchgate.net For instance, 1-(4-isobutylphenyl)-1-ethanol has been identified as a degradation product of ibuprofen, indicating that oxidative pathways can lead to significant structural changes. nih.gov
Reductive degradation could potentially involve the dehalogenation of the chloro-substituted aromatic ring. Catalytic hydrodechlorination is a known process for chloroaromatic compounds. mdpi.com However, this typically requires specific catalysts (e.g., palladium or nickel) and a hydrogen source and is not a common degradation pathway under typical pharmaceutical storage or physiological conditions.
Photochemical Reactivity and Stability
Aromatic compounds, particularly those with carboxylic acid functionalities, can be susceptible to photodegradation. Studies on ibuprofen have shown that it undergoes photochemical reactions upon exposure to UV light. researchgate.netnih.govrsc.org The primary photochemical process for many phenylacetic acid derivatives is decarboxylation, leading to the formation of a benzyl (B1604629) radical intermediate. This intermediate can then undergo various subsequent reactions.
For "Acetic acid, (3-chloro-4-isobutylphenyl)-", exposure to light, especially UV radiation, could be expected to initiate similar degradation pathways. Potential photochemical reactions include:
Decarboxylation: Loss of CO2 from the carboxylic acid group to form a (3-chloro-4-isobutylphenyl)methyl radical.
C-Cl Bond Cleavage: Photolytic cleavage of the carbon-chlorine bond is a known reaction for chloroaromatic compounds, which can lead to the formation of radical species and subsequent reactions.
The photodegradation of ibuprofen has been shown to produce more toxic photoproducts than the parent compound, highlighting the importance of photostability for this class of molecules. nih.govnih.gov
Reaction Kinetics and Thermodynamics of Key Transformations
Specific kinetic and thermodynamic data for "Acetic acid, (3-chloro-4-isobutylphenyl)-" are not available. However, general principles can be applied based on studies of related compounds.
The kinetics of reactions involving the carboxylic acid group, such as esterification, are influenced by both steric and electronic factors. acs.orgbg.ac.rs The presence of the bulky isobutyl group and the chloro substituent may affect the rate of reactions at the carboxyl group. For instance, in the direct amidation of phenylacetic acid derivatives, the yields are sensitive to the steric and electronic effects of substituents on the aromatic ring. nih.gov
The thermodynamics of the degradation reactions are generally favorable (i.e., exergonic), especially for oxidative and photochemical processes that lead to the formation of stable, smaller molecules like CO2. The activation energies for these reactions can be significant, meaning that they may be slow at ambient temperatures but are accelerated by heat, light, or catalysts. For example, the kinetics of ibuprofen photodegradation have been shown to follow pseudo-first-order kinetics. rsc.org
Table 2: Summary of Potential Degradation Pathways
| Degradation Type | Potential Reaction Site(s) | Likely Products/Intermediates | Influencing Factors |
| Acid/Base Catalysis | Carboxylic acid group (in derivatives) | Carboxylate salt (base) | pH, Temperature |
| Oxidation | Benzylic CH2, Isobutyl group, Aromatic ring | Hydroxylated derivatives, Carbonyl compounds, Decarboxylation products | Oxidizing agents (e.g., H2O2), Temperature, Light |
| Reduction | Chloro-substituted ring | Dehalogenated product | Reducing agents, Catalysts |
| Photodegradation | Carboxylic acid group, C-Cl bond | Decarboxylation products, Radical intermediates | Wavelength and intensity of light |
Advanced Applications and Research Trajectories Non Clinical
Role as a Key Synthetic Intermediate in Organic Synthesis
The molecular architecture of (3-chloro-4-isobutylphenyl)acetic acid makes it an important precursor in multi-step organic synthesis. The carboxylic acid group and the activated aromatic ring are reactive sites that chemists can exploit to build more complex molecules. inventivapharma.comgoogle.com
The core structure of (3-chloro-4-isobutylphenyl)acetic acid is a scaffold for creating novel phenylacetic acid derivatives with potentially unique chemical and physical properties. The carboxylic acid functional group can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. sysrevpharm.org These transformations are fundamental in medicinal chemistry and materials science for generating libraries of compounds for further investigation.
For instance, amidation of the corresponding acid chloride with specialized amines can yield complex amide derivatives. mdpi.com Similarly, esterification with various alcohols can produce a range of esters. These synthetic strategies allow for the systematic modification of the molecule's properties, such as solubility, stability, and interactivity with other substances. The synthesis of new derivatives from related phenylacetic acids is an active area of research, aimed at discovering molecules with novel applications. researchgate.netmdpi.com
| Derivative Type | Required Reagent(s) | General Reaction | Potential Application |
|---|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Carboxylic Acid → Acid Chloride | Highly reactive intermediate for amides/esters |
| Amide | Primary or Secondary Amine (R-NH₂) | Amidation | Scaffolds for biologically active molecules |
| Ester | Alcohol (R-OH) with acid catalyst | Fischer Esterification | Pro-drug design, polymer synthesis |
| α-Chloroketone | Magnesium, Chloromethyl carbonyl electrophiles | Decarboxylative Chloromethylation | Intermediate for heterocycle synthesis organic-chemistry.org |
Beyond simple derivatization, (3-chloro-4-isobutylphenyl)acetic acid holds potential as a foundational building block for constructing complex polycyclic systems. nih.gov The phenylacetic acid moiety can participate in intramolecular cyclization reactions to form new rings fused to the existing benzene (B151609) ring.
A primary strategy involves converting the carboxylic acid to its corresponding acid chloride, followed by an intramolecular Friedel-Crafts acylation. This reaction, typically catalyzed by a Lewis acid like aluminum chloride, would cause the acyl group to attack the aromatic ring, forming a new six-membered ring and resulting in a tricyclic ketone. This rigid, polycyclic framework could serve as the core for entirely new classes of compounds. The specific substitution on the starting phenyl ring would direct the position of this cyclization, offering a degree of control over the final structure. Such precursor approaches are valuable for accessing novel π-conjugated polycyclic compounds. beilstein-journals.org
Potential in Materials Science and Polymer Chemistry
The distinct chemical features of (3-chloro-4-isobutylphenyl)acetic acid suggest its potential utility in the fields of materials science and polymer chemistry.
The compound can be incorporated into polymer chains to impart specific properties. Research on the closely related compound, 3-chloro-4-benzyloxyphenylacetic acid, has demonstrated that it can be esterified with polymer alcohols such as poly(vinyl alcohol) and poly(2-hydroxyethyl methacrylate). nih.gov This process grafts the phenylacetic acid derivative onto the polymer backbone as a pendant group.
By analogy, (3-chloro-4-isobutylphenyl)acetic acid could be used in a similar fashion. The isobutyl and chloro groups would introduce hydrophobicity and polarity, respectively, potentially modifying the thermal properties, solubility, and surface characteristics of the resulting polymer. Such functionalized polymers could be investigated for applications in specialized coatings, membranes, or drug-delivery matrices.
| Polymer Alcohol Backbone | Resulting Polymer Type | Linkage |
|---|---|---|
| Poly(vinyl alcohol) | Poly(vinyl ester) | Ester |
| Poly(2-hydroxyethyl methacrylate) | Functionalized Polymethacrylate | Ester |
| Poly(2,3-dihydroxypropyl methacrylate) | Functionalized Polymethacrylate | Ester |
As a small molecule additive, (3-chloro-4-isobutylphenyl)acetic acid could be blended with bulk materials to modify their properties. The carboxylic acid group can form hydrogen bonds or ionic interactions with polymer chains or surfaces, while the substituted phenyl ring provides a bulky, somewhat nonpolar component. This amphiphilic nature could be exploited, for example, to alter the surface energy of a material, affecting its wettability or adhesion. Its aromatic structure may also contribute to enhanced UV stability in certain plastics or coatings.
Development as an Analytical Standard or Reference Material
In the synthesis of complex chemical compounds, particularly pharmaceuticals, impurities and intermediates must be carefully monitored and controlled. (3-chloro-4-isobutylphenyl)acetic acid, as a potential intermediate or a degradation product in the synthesis of more complex molecules, is a candidate for development as an analytical standard.
Reference materials are highly purified compounds used to calibrate analytical instruments, validate testing methods, and quantify impurities in a final product. Companies specializing in chemical standards offer a wide range of such compounds, including impurities of active pharmaceutical ingredients. lgcstandards.comlgcstandards.com The availability of (3-chloro-4-isobutylphenyl)acetic acid as a certified reference material would be crucial for quality control laboratories that need to detect and quantify its presence in raw materials or finished products. asischem.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would rely on such a standard for accurate and reproducible measurements.
| Application | Analytical Technique | Purpose |
|---|---|---|
| Impurity Profiling | HPLC, LC-MS | To identify and quantify the compound in a drug substance. |
| Reference Standard | HPLC, GC | To calibrate instruments and provide a benchmark for quantification. |
| Method Validation | Various Spectroscopic and Chromatographic Methods | To confirm that an analytical method can accurately detect the compound. |
Exploration in Environmental Chemistry (e.g., Fate and Transport in abiotic systems)
Currently, there is a notable lack of publicly available scientific literature and research data specifically detailing the environmental fate and transport of Acetic acid, (3-chloro-4-isobutylphenyl)- in abiotic systems. Comprehensive studies on its persistence, mobility, and degradation pathways—such as hydrolysis, photolysis, and sorption in soil and sediment—have not been identified in the current body of scientific research.
The behavior of a chemical compound in the environment is dictated by its unique molecular structure and physicochemical properties. While it is possible to hypothesize potential environmental behavior based on structurally similar compounds, such as other substituted phenylacetic acids, this would be purely speculative. For instance, research on compounds like ibuprofen (B1674241) (which contains a 4-isobutylphenyl group) and various chloroacetic acids has revealed specific degradation patterns. nih.govnih.gov However, the combined influence of the chloro and isobutyl substituents on the phenylacetic acid core of the target compound makes direct extrapolation of these findings scientifically unsound without specific experimental data.
To accurately assess the environmental risks and establish the ecological profile of Acetic acid, (3-chloro-4-isobutylphenyl)-, dedicated research is required. Such studies would need to investigate key environmental parameters.
Table 6.4.1: Key Research Areas for the Environmental Assessment of Acetic acid, (3-chloro-4-isobutylphenyl)-
| Parameter | Description | Importance |
| Hydrolysis | The rate of reaction with water at varying pH levels (e.g., 4, 7, 9). | Determines the compound's stability in aquatic environments. |
| Aqueous Photolysis | The rate and products of degradation under simulated sunlight in water. | Assesses the role of sunlight in breaking down the compound in surface waters. |
| Soil/Sediment Sorption (Koc) | The tendency of the compound to bind to organic matter in soil and sediment. | Indicates the compound's mobility in the terrestrial and benthic environments. |
| Abiotic Redox Reactions | Potential for oxidation or reduction reactions with common environmental minerals (e.g., iron oxides). | Can be a significant degradation pathway in certain soil and sediment conditions. |
| Volatilization (Henry's Law Constant) | The tendency of the compound to partition from water to air. | Determines the likelihood of atmospheric transport. |
Without empirical data from these and other relevant studies, a scientifically rigorous description of the fate and transport of Acetic acid, (3-chloro-4-isobutylphenyl)- in abiotic systems cannot be provided. Future research in these areas is essential to fill this knowledge gap.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for Acetic acid, (3-chloro-4-isobutylphenyl)-
The current research landscape for Acetic acid, (3-chloro-4-isobutylphenyl)- is exceptionally sparse. There is a clear absence of dedicated studies on its synthesis, characterization, and application. The information available is largely inferred from the well-documented chemistry of structurally related substituted phenylacetic acids.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the complete lack of experimental data for this compound. Future research should focus on:
Developing and optimizing a reliable synthetic route.
Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.
Investigating its fundamental physicochemical properties.
Screening for potential biological activities, particularly anti-inflammatory and herbicidal properties.
Outlook for Future Synthetic Innovations and Advanced Characterization Techniques
Future synthetic efforts could explore more modern and efficient methodologies, such as microwave-assisted synthesis, to potentially improve yields and reduce reaction times. googleapis.com Advanced characterization techniques, including single-crystal X-ray diffraction, could provide precise information about its solid-state structure.
Broader Implications of Research on Substituted Phenylacetic Acid Architectures
Further research into specifically substituted phenylacetic acids like Acetic acid, (3-chloro-4-isobutylphenyl)- would contribute to the broader understanding of structure-activity relationships within this important class of compounds. This knowledge can guide the rational design of new pharmaceuticals, agrochemicals, and materials with tailored properties.
Q & A
Q. What are the recommended synthetic routes for (3-chloro-4-isobutylphenyl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example:
- Step 1 : Start with a substituted phenyl precursor (e.g., 3-chloro-4-hydroxyphenylacetic acid) and introduce the isobutyl group via nucleophilic substitution or Friedel-Crafts alkylation.
- Step 2 : Optimize reaction conditions (e.g., temperature, solvent, catalyst). Evidence from substituted phenylacetic acids suggests yields improve with polar aprotic solvents (e.g., DMF) and bases like NaH (e.g., 4-chloro-α-isopropyl-phenylacetic acid synthesis achieved 75% yield under reflux) .
- Step 3 : Purify via recrystallization or column chromatography.
- Key Variables : Excess alkylating agents (e.g., isobutyl bromide) and reaction time significantly affect regioselectivity and byproduct formation.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of (3-chloro-4-isobutylphenyl)acetic acid?
- Methodological Answer :
- NMR :
- 1H NMR : Expect signals for the isobutyl group (δ 0.8–1.2 ppm for CH3, δ 1.8–2.2 ppm for CH2), aromatic protons (δ 6.8–7.5 ppm split by Cl and isobutyl substituents), and the acetic acid moiety (δ 3.6–3.8 ppm for CH2COO) .
- 13C NMR : Confirm carbonyl carbon (δ 170–175 ppm) and quaternary carbons adjacent to Cl (δ 125–135 ppm).
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3500 cm⁻¹ (broad O-H stretch for carboxylic acid).
- MS : Molecular ion peak at m/z corresponding to C12H15ClO2 (exact mass: 226.07). Fragmentation patterns should show loss of COOH (44 Da) and Cl (35 Da) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of (3-chloro-4-isobutylphenyl)acetic acid?
- Methodological Answer :
- Step 1 : Generate 3D conformers of the compound using software like Gaussian or AutoDock. The chlorine and isobutyl groups may influence steric and electronic interactions with target proteins.
- Step 2 : Dock into binding pockets of relevant enzymes (e.g., cyclooxygenase for anti-inflammatory activity). Prioritize hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Arg120 in COX-2).
- Step 3 : Validate predictions with in vitro assays. For example, measure IC50 against COX-2 and compare with docking scores. Structural analogs (e.g., 4-chloro derivatives) show enhanced binding affinity due to halogen bonding .
Q. What metabolic pathways are implicated in the degradation of chlorinated phenylacetic acid derivatives, and how might (3-chloro-4-isobutylphenyl)acetic acid behave in biological systems?
- Methodological Answer :
- Pathway 1 : Microbial degradation via ortho- or meta-cleavage pathways. The chlorine substituent may hinder enzymatic dehalogenation, requiring specialized organisms (e.g., Pseudomonas spp.) .
- Pathway 2 : Phase I metabolism in mammals: Hydroxylation of the isobutyl group by cytochrome P450 enzymes (e.g., CYP2C9), followed by glucuronidation of the carboxylic acid.
- Experimental Design : Use LC-MS/MS to track metabolites in liver microsome assays. Compare with structurally related compounds (e.g., 4-chloro-α-methylphenylacetic acid, which shows slow β-oxidation due to branching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
